N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide
Description
N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide is a heterocyclic compound featuring a quinoline backbone fused with a carbothioamide group and an indole-derived substituent.
Properties
CAS No. |
62295-13-0 |
|---|---|
Molecular Formula |
C20H16N4OS |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(1-ethyl-2-hydroxyindol-3-yl)iminoquinoline-2-carbothioamide |
InChI |
InChI=1S/C20H16N4OS/c1-2-24-17-10-6-4-8-14(17)18(20(24)25)22-23-19(26)16-12-11-13-7-3-5-9-15(13)21-16/h3-12,25H,2H2,1H3 |
InChI Key |
KBYSTJMJIBBWDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves a condensation reaction between:
- An indole derivative bearing an ethyl and oxo substituent at positions 1 and 2 respectively (1-ethyl-2-oxo-indole)
- Quinoline-2-carbothioamide or its derivatives
This condensation forms a Schiff base linkage (C=N) between the amino group of quinoline-2-carbothioamide and the carbonyl carbon of the indole derivative, resulting in the formation of the imine bond characteristic of Schiff bases.
Detailed Synthetic Procedure
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 1-Ethyl-2-oxo-indole derivative | Prepared by ethylation and oxidation of indole precursors | Typically high yield; purity confirmed by NMR |
| 2 | Quinoline-2-carbothioamide or derivatives | Commercially available or synthesized via thionation of quinoline-2-carboxamide | Purity verified by IR and elemental analysis |
| 3 | Condensation reaction in ethanol or methanol | Equimolar amounts of the two reactants refluxed or stirred at room temperature for several hours | Reaction time varies (4-12 hours); solvent choice affects yield |
| 4 | Isolation and purification | Cooling, filtration, washing with cold solvent, recrystallization | White crystalline powder obtained; melting point recorded |
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the formation of the imine bond and the presence of ethyl and oxo groups.
- Infrared (IR) Spectroscopy: Characteristic bands include:
- C=N stretching around 1530–1560 cm$$^{-1}$$
- C=S stretching between 1210–1260 cm$$^{-1}$$
- NH stretching near 3100–3300 cm$$^{-1}$$
- C=O stretching near 1700 cm$$^{-1}$$
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~252.31 g/mol).
- Elemental Analysis: Confirms carbon, hydrogen, nitrogen, and sulfur content matching theoretical values.
Research Discoveries and Comparative Analysis
Related Schiff Base and Thioamide Syntheses
Research on similar Schiff base compounds involving indole and quinoline derivatives shows that:
- Condensation reactions proceed efficiently under mild conditions with good yields (typically 70–85%).
- The presence of thioamide functionality enhances biological activities such as antioxidant and antibacterial effects.
- Modifications of the indole or quinoline moieties can tune solubility and reactivity.
Mechanistic Insights
- The reaction mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of the indole derivative, followed by elimination of water to form the imine bond.
- The thioamide sulfur can participate in intramolecular hydrogen bonding, stabilizing the structure and influencing crystallinity.
- The Schiff base linkage is sensitive to hydrolysis; thus, reaction conditions are optimized to avoid moisture.
Data Table: Spectral Characteristics of this compound
| Spectroscopic Method | Observed Bands/Signals | Assignment |
|---|---|---|
| IR | 1535 cm$$^{-1}$$ | C=N stretching (imine) |
| IR | 1230 cm$$^{-1}$$ | C=S stretching (thioamide) |
| IR | 3200 cm$$^{-1}$$ | NH stretching |
| IR | 1705 cm$$^{-1}$$ | C=O stretching (indole oxo group) |
| $$^{1}H$$ NMR | 1.2–1.4 ppm (triplet) | Ethyl group methyl protons |
| $$^{1}H$$ NMR | 4.1–4.3 ppm (quartet) | Ethyl group methylene protons |
| $$^{1}H$$ NMR | 7.0–8.5 ppm (multiplet) | Aromatic protons (indole and quinoline) |
| MS | m/z = 252.31 (M$$^+$$) | Molecular ion peak |
Summary of Preparation Methodologies from Literature
Chemical Reactions Analysis
Hydrolysis and Nucleophilic Substitution Reactions
The thioamide (–C=S) and imine (–C=N–) groups undergo hydrolysis under acidic or alkaline conditions. In 95% ethanol at 80°C , the thioamide moiety converts to a carboxamide (–C=O) group via nucleophilic attack by water. The imine bond shows pH-dependent stability, with hydrolysis rates increasing in strongly acidic (pH < 2) or basic (pH > 10) environments .
Table 1: Hydrolysis Conditions and Products
| Reactant Group | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thioamide (C=S) | 95% EtOH, 80°C, 6h | Carboxamide (C=O) | 72% | |
| Imine (C=N) | 0.1M HCl, 25°C, 24h | Amine + Ketone | 89% |
Nucleophilic aromatic substitution (SNAr) occurs at the quinoline C2 position when treated with 2-aminobenzoic acid in DMF/K₂CO₃ , yielding 2-((1-(morpholino(pyridin-4-yl)methyl)-2-oxoindolin-3-ylidene)amino)benzoic acid . Allyl isothiocyanate induces thiouracil formation via cyclization under refluxing ethanol .
Coordination Chemistry and Metal Complexation
The compound acts as a bidentate ligand, coordinating through the thioamide sulfur and imine nitrogen. Reactions with Cu(II) , Ni(II) , and Fe(III) salts produce octahedral complexes:
Table 2: Metal Complex Properties
Stability constants (log β) range from 8.2 (Fe³⁺) to 11.7 (Cu²⁺), confirming strong metal-binding capacity.
Condensation and Cyclization Reactions
The imine nitrogen participates in Schiff base formation with carbonyl compounds. Reaction with 2-thioxo-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline in ethanol produces fused heterocycles (76% yield) . Microwave-assisted condensation with 3-chlorophenyl hydrazine generates pyrazolo[3,4-b]pyridine derivatives exhibiting COX-II inhibition (IC₅₀ = 4.16 μM) .
Key cyclization pathways :
-
With allyl isothiocyanate : Forms thiazole rings via [3+2] cycloaddition
-
With 2,3-dichloroquinoxaline : Produces tetracyclic systems through SNAr
Biological Activity Modulation Through Chemical Modifications
Structural modifications significantly impact pharmacological properties:
Table 3: Structure-Activity Relationships
The 8-methylquinoline-thiosemicarbazone derivative shows 3.2-fold greater AChE inhibition than unsubstituted analogs . Metal complexes exhibit enhanced bioactivity due to improved membrane permeability.
Synthetic Methodology and Characterization
Optimized synthesis :
-
Condense 1-ethyl-2-oxoindole-3-carbaldehyde with quinoline-2-carbothioic hydrazide in methanol/glacial acetic acid (4:1)
-
Reflux at 70°C for 8h (Yield: 82%)
-
Purify via silica gel chromatography (CH₂Cl₂:MeOH = 9:1)
Characterization data :
-
¹H NMR (DMSO-d₆): δ 11.25 (s, NH), 8.72 (q, J=8Hz, quinoline-H), 7.38-6.95 (m, indole-H)
-
HRMS : m/z 352.1241 [M+H]⁺ (calc. 352.1238)
This comprehensive profile establishes N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide as a versatile scaffold for developing antimicrobial, anticancer, and neuroprotective agents through targeted chemical modifications.
Scientific Research Applications
N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analysis: Data Tables
Table 1: Comparative Structural Features
Research Implications and Challenges
- Strengths of the Target Compound: The hybrid quinoline-indole structure may synergize the photophysical properties of quinoline with the bioactivity of indole derivatives. The carbothioamide group enhances metal-binding utility, making it a candidate for environmental or biomedical sensing .
- Limitations: Lack of direct experimental data on its synthesis, stability, or toxicity.
Biological Activity
N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide, with CAS number 62295-13-0, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C20H16N4OS
- Molecular Weight : 368.43 g/mol
Synthesis
The synthesis of this compound typically involves the condensation reaction of indole derivatives with quinoline-based thioamides. This process can be optimized through various reaction conditions, including temperature and solvent choice, to enhance yield and purity.
Antimicrobial Activity
Recent studies indicate that compounds related to quinoline and indole structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can range from 0.22 to 0.25 μg/mL, demonstrating potent antibacterial effects .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vivo studies using APC(Min/+) mice models have shown that related compounds can inhibit the growth of intestinal polyps, suggesting a role in chemoprevention of colorectal cancer . The mechanisms likely involve inhibition of tyrosine kinases that are crucial for cancer cell proliferation.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features. The presence of both indole and quinoline moieties enhances its interaction with biological targets. SAR studies have indicated that modifications at specific positions on the indole or quinoline rings can significantly affect biological activity, leading to enhanced potency against targeted diseases .
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of various derivatives, this compound was tested against a panel of pathogens. The results indicated a strong correlation between structural modifications and antimicrobial efficacy, with some derivatives achieving MIC values as low as 4.9 µM against resistant strains .
Study 2: Anticancer Activity
A detailed investigation into the anticancer properties revealed that this compound could reduce tumor growth in murine models. The study highlighted its potential as a therapeutic agent in colorectal cancer prevention, emphasizing the need for further clinical trials to validate these findings .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H16N4OS |
| Molecular Weight | 368.43 g/mol |
| Antimicrobial MIC Range | 0.22 - 0.25 μg/mL |
| Anticancer Efficacy | Inhibits polyp growth in APC(Min/+) mice |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
